Product packaging for Furo[2,3-b]pyridine-6-carboxamide(Cat. No.:CAS No. 190957-77-8)

Furo[2,3-b]pyridine-6-carboxamide

Cat. No.: B067896
CAS No.: 190957-77-8
M. Wt: 162.15 g/mol
InChI Key: FFKBEVLTGNKHEZ-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridine-6-carboxamide is a high-value fused bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery research. This scaffold serves as a key pharmacophore, particularly as an isosteric replacement for privileged structures like 7-azaindole in the design of kinase inhibitors . Its fused ring system, comprising an electron-deficient pyridine and an electron-rich furan, is optimized for interacting with biological targets. Key Research Applications & Value: Kinase Inhibitor Development: The furo[2,3-b]pyridine core is a versatile hinge-binding template for synthesizing inhibitors against a range of kinases, including B-Raf, Lck, EGFR, and AKT . Modifying this core is a established strategy for improving selectivity and potency in lead compounds. Anticancer and Cytotoxicity Research: Derivatives of the furo[2,3-b]pyridine scaffold have demonstrated promising antiproliferative activity. Research indicates potent efficacy against challenging triple-negative breast cancer cell lines (e.g., MDA-MB-468) and melanoma cell lines (e.g., MDA-MB-435) . Structure-Activity Relationship (SAR) Studies: With handles for further functionalization, this carboxamide derivative is an ideal intermediate for SAR explorations, enabling researchers to refine binding interactions and optimize pharmacological properties . This product is intended for research and development purposes in a controlled laboratory environment. FOR RESEARCH USE ONLY (RUO). Not for diagnostic or therapeutic use. Strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B067896 Furo[2,3-b]pyridine-6-carboxamide CAS No. 190957-77-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[2,3-b]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-7(11)6-2-1-5-3-4-12-8(5)10-6/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKBEVLTGNKHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CO2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440982
Record name Furo[2,3-b]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190957-77-8
Record name Furo[2,3-b]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Furo 2,3 B Pyridine 6 Carboxamide and Its Structural Analogues

Strategic Approaches for Furo[2,3-b]pyridine (B1315467) Core Construction

The construction of the furo[2,3-b]pyridine core is a key step in the synthesis of its derivatives. Various synthetic strategies have been developed to achieve this, each with its own advantages and substrate scope. These approaches often involve the formation of the furan (B31954) ring onto a pre-existing pyridine (B92270) or the simultaneous construction of both heterocyclic rings.

Annulation Reactions Involving 2-Halopyridines with Subsequent Ring Closure

A prevalent and robust method for constructing the furo[2,3-b]pyridine skeleton involves the nucleophilic aromatic substitution (SNAr) on a 2-halopyridine precursor, followed by an intramolecular cyclization to form the fused furan ring. researchgate.net This strategy leverages the reactivity of the halogenated pyridine, typically a 2-chloro or 2-bromopyridine, towards a suitable nucleophile that contains the necessary functionality for the subsequent ring closure.

A common approach starts with a substituted 2,5-dihalonicotinic acid derivative. The carboxylic acid is first esterified. Then, a tandem SNAr-cyclization reaction is performed using an α-hydroxy ester, such as ethyl 2-hydroxyacetate or tert-butyl 2-hydroxyacetate, in the presence of a strong base like sodium hydride. researchgate.net The base deprotonates the hydroxyl group of the acetate, forming a nucleophilic alkoxide. This alkoxide then displaces the halogen at the 2-position of the pyridine ring. The resulting intermediate undergoes an intramolecular condensation to yield the furo[2,3-b]pyridine ester. researchgate.net The choice of ester group can be critical; tert-butyl esters have been shown to be advantageous in preventing the formation of stable chelates with metal ions during subsequent hydrolysis steps. researchgate.net

Table 1: Annulation of 2-Halopyridines for Furo[2,3-b]pyridine Synthesis

Starting Material Reagents and Conditions Product Yield (%)
Ethyl 2,5-dichloronicotinate 1. Ethyl 2-hydroxyacetate, NaH, THF; 2. Reflux Ethyl 5-chloro-furo[2,3-b]pyridine-2-carboxylate -
tert-Butyl 2,5-dichloronicotinate 1. tert-Butyl 2-hydroxyacetate, NaH (3 equiv), THF, 0 °C to rt; 2. Reflux tert-Butyl 5-chloro-3-hydroxy-furo[2,3-b]pyridine-2-carboxylate 86

Intramolecular Diels-Alder Reactions for Furo[2,3-b]pyridine Formation

The intramolecular Diels-Alder (IMDA) reaction offers a powerful method for the construction of the fused pyridine ring system. In the context of furo[2,3-b]pyridine synthesis, this strategy typically involves an inverse-electron-demand Diels-Alder reaction where a 1,2,4-triazine (B1199460) acts as the diene. researchgate.netacsgcipr.org The triazine is tethered to an alkyne, which serves as the dienophile.

The reaction proceeds by a [4+2] cycloaddition between the electron-deficient triazine and the alkyne. This cycloaddition forms a transient bridged intermediate which then undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen (N₂), to yield a dihydropyridine (B1217469) intermediate. Subsequent oxidation of this intermediate, often with a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), leads to the aromatic furo[2,3-b]pyridine core. researchgate.net This approach allows for the formation of the pyridine ring with control over the substitution pattern.

Table 2: Intramolecular Diels-Alder Approach to Furo[2,3-b]pyridines

Diene Precursor Dienophile Conditions Intermediate Product Final Product (after oxidation)
Substituted 1,2,4-triazine Tethered alkyne Thermal (e.g., reflux in high-boiling solvent) Dihydrofuro[2,3-b]pyridine Furo[2,3-b]pyridine

Palladium-Catalyzed Cascade Reactions: Sonogashira Couplings Followed by Wacker-Type Heteroannulations

Palladium-catalyzed cascade reactions provide an efficient one-pot method for the synthesis of furo[2,3-b]pyridines. researchgate.net This approach combines a Sonogashira cross-coupling reaction with a Wacker-type heteroannulation. The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org

The sequence begins with the Sonogashira coupling of a 2-chloro-3-hydroxypyridine (B146414) with a terminal alkyne. This step forms a 2-alkynyl-3-hydroxypyridine intermediate. Without isolation, this intermediate is then subjected to an intramolecular Wacker-type cyclization. researchgate.net In this step, a palladium(II) catalyst activates the alkyne towards nucleophilic attack by the adjacent hydroxyl group. This attack leads to the formation of the furan ring, resulting in the furo[2,3-b]pyridine skeleton. This cascade process is highly atom-economical and allows for the introduction of diversity at the 2-position of the furo[2,3-b]pyridine core, depending on the alkyne used in the Sonogashira coupling.

Table 3: Palladium-Catalyzed Cascade Synthesis of Furo[2,3-b]pyridines

Pyridine Substrate Alkyne Substrate Catalyst System Key Steps Product
2-Chloro-3-hydroxypyridine Terminal Alkyne (e.g., Phenylacetylene) Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) 1. Sonogashira Coupling; 2. Intramolecular Wacker-type Heteroannulation 2-Phenylfuro[2,3-b]pyridine
2-Amino-3-bromopyridine Terminal Alkyne Pd(CF₃COO)₂, PPh₃, CuI, Et₃N Sonogashira Coupling 2-Amino-3-alkynylpyridine

Base-Mediated Cyclization Pathways for Furo[2,3-b]pyridine Synthesis

Base-mediated cyclization represents a fundamental approach to the synthesis of the furo[2,3-b]pyridine ring system. These methods often involve the intramolecular cyclization of a suitably functionalized pyridine precursor. One such strategy involves the base-catalyzed cyclization of pyridoxal (B1214274) with acylmethyl halides or halomethylheteroarenes.

Another prominent example is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a dinitrile precursor. In the context of furo[2,3-b]pyridine synthesis, a key intermediate is often a 2-(cyanomethoxy)nicotinonitrile derivative. Treatment of this dinitrile with a strong base, such as sodium ethoxide, induces an intramolecular cyclization. The reaction proceeds through the formation of a carbanion adjacent to one nitrile group, which then attacks the carbon of the second nitrile group. The resulting imine intermediate tautomerizes to an enamine, yielding a 3-aminofuro[2,3-b]pyridine-2-carbonitrile derivative. This method is particularly useful for the synthesis of 3-aminofuro[2,3-b]pyridines, which are versatile intermediates for further functionalization.

Table 4: Base-Mediated Cyclization for Furo[2,3-b]pyridine Synthesis

Starting Material Base Solvent Product
Pyridoxal and Acylmethyl Halide Varies (e.g., K₂CO₃) Varies (e.g., DMF) 2-Acylfuro[2,3-c]pyridine
2-(Cyanomethoxy)nicotinonitrile Sodium Ethoxide Ethanol (B145695) 3-Amino-furo[2,3-b]pyridine-2-carbonitrile

Thorpe-Ziegler Ring Cyclization for Furo[2,3-b]pyridine Derivatives

The Thorpe-Ziegler reaction is a specific type of base-mediated intramolecular cyclization that is particularly effective for the synthesis of five- and six-membered rings from dinitrile precursors. acsgcipr.org This reaction has been successfully applied to the synthesis of 3-aminofuro[2,3-b]pyridine derivatives. researchgate.net

The synthesis starts with a 2-chloronicotinonitrile, which is reacted with a hydroxyacetonitrile in the presence of a base to form a 2-(cyanomethoxy)nicotinonitrile intermediate. This dinitrile is then treated with a strong base, such as sodium ethoxide or potassium tert-butoxide, to initiate the Thorpe-Ziegler cyclization. The base abstracts a proton from the carbon atom between the oxygen and the nitrile group, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the nitrile group of the pyridine ring. Subsequent tautomerization of the resulting imine leads to the formation of a stable enamine, which is the 3-aminofuro[2,3-b]pyridine product. The reaction is typically high-yielding and provides a direct route to the 3-amino-substituted furo[2,3-b]pyridine core.

Table 5: Thorpe-Ziegler Cyclization for Furo[2,3-b]pyridine Derivatives

Dinitrile Precursor Base Solvent Product Yield (%)
2-((cyanomethyl)oxy)nicotinonitrile Sodium Ethoxide Ethanol 3-Aminofuro[2,3-b]pyridine-2-carbonitrile High

Metal-Free Synthetic Protocols Utilizing Pyridine-N-oxide Derivatives

Recent advances in synthetic methodology have focused on the development of metal-free approaches to avoid the cost and potential toxicity of transition metal catalysts. One such strategy for the synthesis of furo[2,3-b]pyridines involves the intramolecular cyclization of C3-substituted pyridine N-oxides. researchgate.net

This method typically starts with a pyridine N-oxide that has a suitable side chain at the C3 position, such as a β-keto ester. The N-oxide functionality activates the pyridine ring for further transformations. In the presence of an activating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), the oxygen of the N-oxide can be acylated, which facilitates an intramolecular nucleophilic attack from the enol or enolate of the C3 side chain onto the C2 position of the pyridine ring. This is followed by a rearomatization step to furnish the 2,3-substituted furo[2,3-b]pyridine. These metal-free conditions are generally mild and offer a broad substrate scope, making this an attractive and environmentally benign synthetic route.

Table 6: Metal-Free Synthesis from Pyridine-N-oxide Derivatives

Pyridine-N-oxide Substrate Reagents and Conditions Product Yield (%)
3-Acetylpyridine N-oxide Ethyl bromoacetate, K₂CO₃, then TFAA Ethyl 2-methylfuro[2,3-b]pyridine-3-carboxylate 50-91
3-Benzoylpyridine N-oxide Ethyl bromoacetate, K₂CO₃, then TFAA Ethyl 2-phenylfuro[2,3-b]pyridine-3-carboxylate 50-91

Introduction of the Carboxamide Moiety at the C-6 Position: Regioselective Functionalization Strategies

The introduction of a carboxamide group at the C-6 position of the furo[2,3-b]pyridine ring is a key synthetic step that can be achieved through several strategic approaches. The regioselectivity of this functionalization is paramount for the desired biological activity of the final compounds.

Direct C-H carboxamidation at the C-6 position of an unsubstituted furo[2,3-b]pyridine core is a challenging yet highly desirable transformation due to its atom and step economy. While literature on the direct carboxamidation of this specific position is sparse, the principles of C-H functionalization of pyridine rings are well-established and offer potential pathways. beilstein-journals.org Transition-metal catalysis, particularly with palladium or rhodium, has been effectively used for the C-H activation and subsequent functionalization of pyridine and its derivatives. beilstein-journals.org For instance, the selective C2-monoalkylation of 2,6-unsubstituted pyridines has been achieved using a heterobimetallic Rh-Al catalyst, suggesting that similar strategies could be adapted for C-6 functionalization of the furo[2,3-b]pyridine system. beilstein-journals.org

A more conventional and widely documented method for introducing the C-6 carboxamide group involves a two-step process: the synthesis of a furo[2,3-b]pyridine-6-carboxylic acid precursor, followed by its conversion to the corresponding carboxamide.

The precursor, furo[2,3-b]pyridine-6-carboxylic acid, can be synthesized through methods such as the oxidation of a nitrile group. For example, furo[2,3-b]pyridine-6-carbonitrile (B63673) can be oxidized to yield the desired carboxylic acid. Another route involves the hydrolysis of the corresponding ester, such as ethyl furo[2,3-b]pyridine-6-carboxylate. A reported procedure for the hydrolysis of the isomeric ethyl furo[3,2-b]pyridine-6-carboxylate involves warming a suspension of the ester in aqueous sodium hydroxide, followed by acidification to precipitate the carboxylic acid, achieving a high yield. prepchem.com

Once the furo[2,3-b]pyridine-6-carboxylic acid is obtained, it can be converted to the carboxamide through various well-established amidation methods. These methods typically involve the activation of the carboxylic acid. libretexts.org Common coupling reagents include N,N'-dicyclohexylcarbodiimide (DCC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). orgsyn.org Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with ammonia (B1221849) or a primary/secondary amine. asianpubs.org A direct conversion can also be achieved by heating the carboxylic acid with an ammonium (B1175870) salt, such as ammonium carbonate, which first forms the ammonium salt that then dehydrates to the amide. libretexts.org

Table 1: Selected Methods for the Conversion of Carboxylic Acids to Amides

Method Reagents and Conditions Key Features
Ammonium Salt Dehydration Excess carboxylic acid, solid ammonium carbonate, followed by heating. libretexts.org A direct, two-step, one-pot procedure. libretexts.org
Acid Chloride Formation Thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. A common and effective method, but generates acidic byproducts.
Peptide Coupling Reagents DCC/HOBt, EDC, BOP-Cl. orgsyn.org High yielding and suitable for sensitive substrates, but reagents can be expensive and produce byproducts. orgsyn.org
Microwave-Assisted Synthesis Carboxylic acid, ammonium salt, TsCl, K₂CO₃, SiO₂, microwave irradiation. asianpubs.org Offers rapid reaction times and high yields under solvent-free conditions. asianpubs.org
Boric Acid Catalysis Carboxylic acid, amine, catalytic boric acid, typically with azeotropic removal of water. orgsyn.org An environmentally friendly, inexpensive, and efficient method. orgsyn.org

Synthesis of Advanced Furo[2,3-b]pyridine-6-carboxamide Scaffolds

The this compound scaffold serves as a building block for the synthesis of more complex, polycondensed heterocyclic systems with potential therapeutic applications.

While the focus is on C-6 carboxamides, related C-2 carboxamide intermediates are crucial for building certain advanced scaffolds. A series of novel, angularly fused pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones have been synthesized by condensing 3-amino-furo[2,3-b]pyridine-2-carboxamide derivatives with various aromatic acids. derpharmachemica.com For example, the reaction of 3-amino-6-hydroxy-4-methyl furo[2,3-b]pyridine-2-carboxamide with different aromatic acids leads to the formation of these fused pyrimidine (B1678525) systems. derpharmachemica.com This type of cyclocondensation reaction is a powerful tool for creating complex heterocyclic structures. Similar strategies have been employed in the thieno[2,3-b]pyridine (B153569) series, where ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is used as a precursor for the synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones through a one-pot, three-component reaction under microwave irradiation. researchgate.net This highlights a common synthetic strategy for analogous sulfur-containing heterocycles. These fused systems are of interest as potential phosphodiesterase type 4 (PDE4) inhibitors. nih.gov

The synthesis of polycondensed derivatives is a rapidly advancing area in furo[2,3-b]pyridine chemistry. researchgate.net These complex structures are often built upon functionalized furo[2,3-b]pyridine cores. The presence of reactive groups, such as amino and carboxamide functions, on the furo[2,3-b]pyridine ring system facilitates further heterocyclization reactions to build fused polycyclic systems. researchgate.net For instance, tandem cyclization reactions have been used to create novel heterocyclic systems. In one example, methyl 2-[(cyanophenoxy)methyl]-3-furoates undergo tandem cyclization to produce substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. researchgate.net This demonstrates how the furan part of a related system can be built upon to create polycondensed structures. Another approach involves the annulation of aurone-derived α,β-unsaturated imines with activated terminal alkynes to synthesize benzofuro[3,2-b]pyridine derivatives. rsc.org

Methodological Enhancements in this compound Synthesis

Recent research has focused on improving the efficiency, scalability, and environmental impact of synthetic routes to furo[2,3-b]pyridines.

A significant enhancement is the development of a concise, four-step, gram-scale synthesis of a furo[2,3-b]pyridine core with handles for further functionalization, requiring only one chromatographic purification. nih.gov This route starts from a substituted pyridine and proceeds through a tandem SNAr-cyclization reaction. nih.gov The choice of protecting group for a precursor carboxylic acid was found to be critical; switching from an ethyl ester to a tert-butyl ester prevented the formation of stable chelates with metal ions during hydrolysis, which had previously inhibited the reaction and reduced yields.

The use of continuous flow microreactors represents another major methodological advancement. A prototype system for furo[2,3-b]pyridine synthesis demonstrated a 92% conversion in just 10 minutes, a dramatic improvement over the 24 hours required in traditional batch mode. This technology offers better control over reaction parameters like temperature and pressure, leading to improved yields and safety.

Table 2: Comparison of Batch vs. Flow Synthesis for a Furo[2,3-b]pyridine Prototype

Parameter Batch Mode Continuous Flow Microreactor
Reaction Time 24 hours 10 minutes
Conversion - 92%
Temperature Reflux (e.g., 80-100 °C) 150 °C
Pressure Atmospheric 15 bar

Data sourced from a prototype synthesis for the furo[2,3-b]pyridine core.

For the specific step of converting the carboxylic acid to the carboxamide, methodological enhancements include the use of green catalysts like boric acid, which can replace less environmentally friendly reagents. orgsyn.org Furthermore, microwave-assisted organic synthesis has been shown to be a highly efficient, rapid, and often solvent-free method for this transformation, leading to shorter reaction times and increased yields. asianpubs.org

Optimization of Reaction Conditions for Yield and Efficiency

Achieving a high-yielding and scalable synthesis is paramount for the practical application of furo[2,3-b]pyridine derivatives in drug discovery and development. Research has focused on refining reaction parameters to maximize efficiency and minimize the need for extensive purification.

A notable advancement is the development of a concise, four-step synthesis to produce a furo[2,3-b]pyridine core with functional handles suitable for further chemical modifications, such as palladium-mediated cross-coupling reactions. rsc.org This route was successfully scaled up to a multi-gram level, with a key feature being that only the final step requires purification by column chromatography. rsc.org

Initial synthetic strategies involved converting 2,5-dichloronicotinic acid to its ethyl ester, followed by reactions to form the furo[2,3-b]pyridine core. rsc.org However, optimization efforts revealed challenges, such as the formation of stable chelates with metal ions during the hydrolysis of ethyl esters, which hindered nucleophilic attack and lowered yields. beilstein-journals.org A significant improvement was the switch to a tert-butyl ester, which can be efficiently cleaved using trifluoroacetic acid (TFA). This modification successfully circumvented the chelation issue and led to an excellent yield of 89% for the furo[2,3-b]pyridine product after decarboxylation. rsc.orgnih.gov

Table 1: Optimization of Reaction Parameters for Furo[2,3-b]pyridine Synthesis

Parameter Condition Outcome Reference
Ester Group Ethyl Ester Formation of stable chelates, reduced yield. beilstein-journals.org
tert-Butyl Ester Avoided chelation, excellent yield (89%) after TFA cleavage. rsc.org
Solvent/Temp. Xylene at 170 °C 36% yield, considered impractical for long reaction times. rsc.org
Purification Standard Chromatography Required for multiple steps in initial routes. rsc.org
Optimized Route Only one chromatographic purification needed in a 4-step synthesis. rsc.org
Crystallization Use of ethanol/water mixtures as an alternative to chromatography. beilstein-journals.org

| Catalyst | Palladium on Carbon (Pd/C) | Reused over five cycles for hydrogenolysis without significant loss of activity. | beilstein-journals.org |

Application of Electrocatalysis in Synthesis

Electrosynthesis is emerging as a powerful and sustainable alternative to conventional chemical methods for constructing heterocyclic compounds. beilstein-journals.orgchim.it By using electric current to drive reactions, this approach can often proceed under mild conditions, avoiding the need for harsh reagents or high temperatures. beilstein-journals.org While specific research on the electrocatalytic synthesis of this compound is not widely documented, the principles have been successfully applied to the synthesis of its structural analogues, particularly pyridine carboxamides. rsc.orgrsc.org

Electrochemical methods offer a green chemistry approach, replacing chemical oxidants with electricity and often generating minimal waste. rsc.org For the synthesis of pyridine carboxamides, an electrochemical method has been developed that uses pyridine carbohydrazides and various amines as starting materials in an aqueous medium. rsc.orgrsc.org This process operates without an external chemical oxidant. Instead, it employs potassium iodide (KI) as both a mediator and an electrolyte. rsc.orgrsc.org The electric current facilitates the in-situ generation of pyridine acyl radicals, which then react with primary amines, secondary amines, or ammonia to form the desired carboxamide products in moderate to good yields. rsc.org

The key advantages of this electrochemical strategy include:

Sustainability: It avoids the use of often toxic and expensive chemical oxidants. rsc.org

Mild Conditions: Reactions can be carried out at ambient temperatures. beilstein-journals.org

Atom Economy: The process is highly efficient, with hydrogen as a potential byproduct. researchgate.net

Versatility: The method is compatible with a broad range of substrates, allowing for the synthesis of diverse pyridine carboxamides. rsc.orgrsc.org

The mechanism typically involves either direct electrolysis, where the substrate interacts directly with the electrode, or indirect electrolysis, which uses a mediator to transfer electrons. beilstein-journals.org This technology represents a promising frontier for the clean and efficient synthesis of complex heterocyclic molecules like this compound.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgacs.org This technique has been effectively applied to the synthesis of structural analogues of furo[2,3-b]pyridines, such as thieno[2,3-b]pyridines. rsc.orgrsc.org

In one study, a one-pot, three-component synthesis of fused pyrimidine hybrids from ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate was evaluated under both traditional heating and microwave irradiation. rsc.org The investigation examined various solvents and temperatures to find the most effective conditions. The optimal results were achieved when the reaction was conducted in dioxane at 110 °C under microwave irradiation, significantly reducing the reaction time to just 40-60 minutes while producing good to excellent yields. rsc.org

Another study on the synthesis of pyridothiazepine derivatives also demonstrated the superiority of microwave heating. rsc.orgacs.org The preparation of key intermediates and final products was compared using conventional heating (Method A) and microwave irradiation (Method B). The microwave-assisted approach consistently resulted in higher yields and dramatically shorter reaction times. rsc.orgacs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Thieno[2,3-b]pyridine Analogue

Compound Method Reaction Time Yield (%) Reference
Intermediate 10c Method A (Conventional Heating) - 41% rsc.org
Method B (Microwave) - 63% rsc.org
Final Product Tandem Protocol (Conventional) 8 hours Moderate-Excellent rsc.org

The efficiency of microwave-assisted synthesis stems from the direct and rapid heating of the reaction mixture, which can lead to faster reaction kinetics and sometimes alter reaction pathways to reduce the formation of byproducts. acs.org This technology offers a clear advantage for the rapid synthesis of libraries of compounds for structure-activity relationship (SAR) studies, which is crucial in the early phases of drug discovery. rsc.org

Chemical Reactivity and Derivatization Strategies for Furo 2,3 B Pyridine 6 Carboxamide Systems

Systematic Exploration of Furo[2,3-b]pyridine-6-carboxamide Reactivity Profiles

The reactivity of the this compound core is influenced by the electron-deficient nature of the pyridine (B92270) ring and the electron-rich character of the furan (B31954) ring. This electronic dichotomy governs the regioselectivity of various chemical transformations.

Oxidation Reactions

The oxidation of furo[2,3-b]pyridine (B1315467) derivatives can lead to different products depending on the oxidant and reaction conditions. For instance, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides, a related class of compounds, with commercial bleach (aqueous NaOCl) resulted in an unexpected oxidative dimerization rather than the anticipated pyrazole (B372694) ring formation. acs.org When other oxidants like m-chloroperoxybenzoic acid (MCPBA) and magnesium monoperoxyphthalate (MMPP) were used on a similar thieno[2,3-b]pyridine (B153569) system, simple S-oxidation products were isolated. acs.org While specific examples for the oxidation of this compound are not detailed in the provided results, the behavior of the analogous thieno[2,3-b]pyridine system suggests that the reaction outcome is highly dependent on the chosen oxidizing agent. acs.orgnih.gov

Reduction Reactions

Reduction reactions on the furo[2,3-b]pyridine system have been explored, particularly for the modification of carbonyl functionalities. In the synthesis of furan[3,2-c]pyridine derivatives, a related isomer, the dione (B5365651) compound was reduced using sodium borohydride (B1222165) (NaBH₄) in anhydrous ethanol (B145695) at room temperature. mdpi.com This reaction selectively reduced a ketone, highlighting the potential for chemoselective reductions in the presence of other functional groups like the carboxamide.

Substitution Reactions at Reactive Sites

The furo[2,3-b]pyridine system is amenable to various substitution reactions, which are crucial for introducing diverse functionalities. Furo[2,3-b]pyrroles, which share the furan ring, undergo electrophilic substitution reactions. mdpi.com For instance, formylation under Vilsmeier conditions occurs at the 2-position of the furo[2,3-b]pyrrole core. mdpi.com This indicates that the C-2 and C-3 positions of the furan ring are reactive sites for electrophilic attack.

Functionalization of the this compound Core

The development of robust methods for the functionalization of the furo[2,3-b]pyridine core is essential for structure-activity relationship (SAR) studies in drug discovery.

Chemoselective Cross-Coupling Reactions at Proximal Positions (e.g., C-3, C-5)

A significant advancement in the derivatization of the furo[2,3-b]pyridine core has been the development of a concise, four-step synthesis that introduces functional handles at the C-3 and C-5 positions, making them available for palladium-mediated cross-coupling reactions. nih.govchemrxiv.org This strategy allows for the sequential and chemoselective functionalization of the molecule. The synthesis yields a furo[2,3-b]pyridine with a chloro group at the 5-position and a triflate group at the 3-position. nih.govchemrxiv.org This allows for selective palladium-catalyzed coupling reactions, although attempts to reverse the chemoselectivity and couple at the chloride position first were unsuccessful due to the lower reactivity of the C-5 position. nih.gov

Table 1: Synthetic Route for a Furo[2,3-b]pyridine with C-3 and C-5 Handles nih.govchemrxiv.org

Step Starting Material Reagents and Conditions Product Yield
1 2,5-dichloronicotinic acid tert-butyl 2-hydroxyacetate, NaH, THF tert-butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate 86%
2 tert-butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate TFA 5-chloro-3-hydroxyfuro[2,3-b]pyridine 89%

C-H Functionalization Methodologies: Amination and Borylation

Direct C-H functionalization is a powerful and sustainable approach for modifying heterocyclic systems like pyridine. rsc.org While specific examples of C-H amination and borylation on the this compound core are not extensively detailed in the provided search results, the general principles of pyridine C-H functionalization are applicable. The electron-poor nature of the pyridine ring makes it a challenging substrate for direct functionalization. rsc.org However, various strategies have been developed to overcome these challenges. rsc.org The synthesis of furo[2,3-b]pyridine formamidines from 3-amino-furo[2,3-b]pyridines demonstrates a method of introducing an amidine group, which can be considered a form of amination. nih.gov

Ring-Opening Transformations of the Furan Moiety for Novel Scaffold Generation

The generation of novel molecular scaffolds from existing heterocyclic systems is a powerful strategy in drug discovery for exploring new chemical space. While the furo[2,3-b]pyridine core is generally stable, targeted transformations that involve the cleavage of the furan ring can lead to significant structural diversification. Although direct ring-opening of the furan in this compound is not extensively documented, related transformations in furan-containing systems highlight potential synthetic pathways.

One conceptual approach is the Achmatowicz reaction, a well-known transformation of furfuryl alcohols into dihydropyranones. researchgate.net This oxidative ring expansion could potentially be adapted to a suitably functionalized furo[2,3-b]pyridine precursor, breaking the furan aromaticity to generate a new pyranone-fused pyridine scaffold. Another strategy involves diversity-oriented synthesis (DOS), where furan epoxides can undergo ring-opening reactions with various nucleophiles, such as amines, to generate a library of diverse amino alcohol products. depauw.edu

A more direct analogy can be drawn from the synthesis of 6H-isochromeno[4,3-b]pyridin-6-ones, which involves a furan ring-opening followed by a pyridine ring closure. sciencegate.app This type of skeletal rearrangement, if applied to the furo[2,3-b]pyridine system, could provide access to novel isomeric scaffolds. These strategies, while not yet standard for this specific carboxamide, represent rational avenues for scaffold diversification, moving from the planar furo[2,3-b]pyridine core to more three-dimensional structures.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues of this compound are driven by the need to optimize pharmacokinetic and pharmacodynamic properties. This involves the rational modification of the core structure to fine-tune its interaction with biological targets and improve its drug-like characteristics.

Rational Design of Substituents for Targeted Pharmacological Modulation

The rational design of substituents on the this compound scaffold is a key strategy for modulating pharmacological activity. Structure-activity relationship (SAR) studies on related heterocyclic systems, such as thieno[2,3-b]pyridine-2-carboxamides, provide valuable insights. For instance, the electronic properties of substituents on an N-phenylacetamide moiety at the 2-position of the thieno[2,3-b]pyridine core have been shown to significantly affect inhibitory activity against transcription factors like Forkhead Box M1 (FOXM1). nih.gov

In one study, it was found that only compounds bearing a cyano (-CN) group, an electron-withdrawing substituent, at the 2-position of the phenyl ring decreased FOXM1 expression. nih.gov This suggests that the electronic nature of the substituent is a critical determinant of biological activity. Molecular docking studies further indicated that specific residues, such as Val296 and Leu289, play a key role in the binding of these inhibitors to the DNA-binding site of FOXM1. nih.gov The design of this compound analogues can therefore be guided by these principles, selecting substituents that optimize interactions with the target protein.

The following table summarizes the effect of different substituents on the anti-proliferative activity of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which can inform the rational design of this compound analogues.

CompoundSubstituent at position 2 of Phenyl RingHalogen at position 4 of Phenyl RingEffect on FOXM1 ExpressionAnti-proliferative Activity (IC50) in MDA-MB-231 cells
1-H-FInactiveInactive
6-CN-ClDecreasedComparable to FDI-6 (a known inhibitor)
16-CN-IDecreasedComparable to FDI-6

Introduction of Lipophilicity-Enhancing Groups (e.g., Trifluoromethyl)

The introduction of lipophilicity-enhancing groups is a common strategy to improve the pharmacokinetic properties of drug candidates, such as membrane permeability and metabolic stability. The trifluoromethyl (-CF3) group is one of the most widely used moieties for this purpose. mdpi.comnih.gov Its presence can increase the lipophilicity of a molecule, as indicated by its positive Hansch π value of +0.88. mdpi.com

The -CF3 group is strongly electron-withdrawing, which can influence the electronic properties of the aromatic ring to which it is attached. mdpi.comnih.gov This can lead to improved binding selectivity and metabolic stability. mdpi.com For example, the replacement of a hydrogen atom with a trifluoromethyl group can block metabolic hotspots. mdpi.com In the context of the furo[2,3-b]pyridine scaffold, the introduction of a -CF3 group has been explored for the development of potential anticancer agents. mdpi.com The synthesis of 6-trifluoromethylpyridine-3-carboxylic acid derivatives, which are key intermediates for such compounds, has been reported. google.com

The impact of the trifluoromethyl group on lipophilicity and other properties is summarized in the table below.

PropertyEffect of Trifluoromethyl (-CF3) GroupReference
Lipophilicity (Hansch π value)+0.88 mdpi.com
Electronic EffectStrongly electron-withdrawing mdpi.comnih.gov
Metabolic StabilityIncreased mdpi.com
Binding SelectivityImproved mdpi.com

Incorporation of Solubilizing Moieties for Enhanced Aqueous Characteristics

One effective approach is the replacement of a lipophilic substituent with a more polar one. For instance, in the related 3-nitroimidazo[1,2-a]pyridine (B1296164) series, replacing a 4-chlorophenylthioether moiety with a pyridin-4-yl group resulted in improved thermodynamic solubility. mdpi.com The furopyrimidine scaffold itself has been noted for its ability to improve aqueous solubility and bioavailability. nih.gov

For the this compound system, the introduction of polar groups such as hydroxyls, amines, or short polyethylene (B3416737) glycol (PEG) chains at positions amenable to substitution could be a viable strategy. These groups can increase the polarity of the molecule and its ability to form hydrogen bonds with water, thereby enhancing solubility.

Synthesis of Fluorescent Furo[2,3-b]pyridine Carboxamides for Sensing Applications

The furo[2,3-b]pyridine scaffold, with its fused electron-rich furan and electron-deficient pyridine rings, possesses inherent photophysical properties that make it a suitable platform for the development of fluorescent sensors. researchgate.netresearchgate.net Derivatization of this core, particularly with a carboxamide group, allows for the fine-tuning of its fluorescence characteristics and the introduction of binding sites for specific analytes.

A family of 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamides (AFPs) has been synthesized and shown to act as novel fluorescent pH sensors in aqueous solutions. researchgate.net These compounds exhibit good fluorescence properties in both acidic and basic conditions, with the fluorescence response being modulated by protonation or conformational changes in solution. researchgate.net The presence of multiple functional groups on the AFP scaffold also allows for easy derivatization for other sensing applications. researchgate.net

The development of pyridine-based fluorescent sensors is a broad area of research, with applications in the detection of metal ions and other small molecules. mdpi.commdpi.com For example, pyridine-2,6-dicarboxamide derivatives have been developed as fluorescent chemosensors for the selective recognition of Pb2+ and Cu2+ ions. researchgate.net The synthesis of this compound analogues with tailored fluorescent properties represents a promising direction for creating novel chemical sensors.

The table below outlines some examples of fluorescent furo[2,3-b]pyridine derivatives and their applications.

Compound ClassSensing ApplicationMechanismReference
3-Amino-N-phenylfuro[2,3-b]pyridine-2-carboxamides (AFPs)pH sensingProtonation and conformational changes affecting fluorescence researchgate.net
1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl)ethenoneSolvent polarity and pH sensingShifts in fluorescence emission based on solvent polarity and pH researchgate.netresearchgate.net
Furo[2,3-d]pyrimidine (B11772683) derivativesHSO4- sensingFormation of hydrogen-bonded complexes leading to changes in absorption and emission spectra nih.gov

Structure Activity Relationship Sar Studies of Furo 2,3 B Pyridine 6 Carboxamide and Its Analogues

Elucidation of Structural Determinants for Biological Target Interaction

Influence of Substitutions on Hinge-Binding Interactions in Kinase Inhibition

The Furo[2,3-b]pyridine (B1315467) core is recognized as a valuable hinge-binding motif in the design of protein kinase inhibitors. nih.gov Kinases are a critical class of drug targets, and their inhibitors often function by binding to the ATP-binding site, where a "hinge" region forms key hydrogen bonds with the inhibitor. nih.gov

The Furo[2,3-b]pyridine scaffold is considered an isostere of the 7-azaindole (B17877) core, a well-known hinge-binder found in approved kinase inhibitors like vemurafenib. nih.gov While azaindoles can form two hydrogen bonds with the kinase hinge, this can sometimes lead to a lack of selectivity across the kinome. nih.gov The strategic use of the furo[2,3-b]pyridine core as a replacement can modulate these interactions to enhance selectivity without compromising potency. nih.gov Modifications to the hydrogen bonding patterns between a kinase inhibitor and the enzyme's hinge region are a proven strategy for improving selectivity. nih.gov

For related heterocyclic systems, such as thieno[3,2-d]pyrimidine-6-carboxamides, crystallographic studies have shown that the carboxamide moiety binds in the nicotinamide (B372718) C-pocket of sirtuin enzymes, a key interaction for inhibitory activity. acs.org This highlights the importance of the carboxamide group in anchoring the molecule to the target protein, a principle that extends to Furo[2,3-b]pyridine-6-carboxamide analogues.

Impact of Trifluoromethyl Groups on Lipophilicity and Bioavailability

The introduction of trifluoromethyl (-CF3) groups is a widely used strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov The -CF3 group is highly electronegative and more bulky than a methyl group. nih.govnih.gov Its incorporation into a molecule like this compound can have several beneficial effects:

Enhanced Lipophilicity : The trifluoromethyl group significantly increases the lipophilicity of a compound, which can improve its ability to cross biological membranes, potentially leading to better bioavailability. nih.gov The Hansch π value, a measure of lipophilicity, for a -CF3 group is +0.88. nih.gov

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as cytochrome P450s. nih.gov This increased metabolic stability can lead to a longer half-life in the body.

Improved Binding Affinity : The presence of a trifluoromethyl substituent can enhance binding affinity to a biological target. nih.gov This can occur through multipolar interactions between the -CF3 group and carbonyl groups within the protein's binding site. nih.gov

Increased Bioavailability : By improving metabolic stability and membrane permeability, trifluoromethyl groups can contribute to better oral bioavailability and penetration of barriers like the blood-brain barrier. nih.gov

A patent for substituted furo[2,3-b]pyridine derivatives lists the trifluoromethyl group as a potential substituent, underscoring its relevance in the design of analogues of the parent compound. google.com

Interactive Data Table: Physicochemical Properties of Functional Groups

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Effect of Aryl and Heteroaryl Substitutions on Potency and Selectivity

The introduction of various aryl and heteroaryl groups onto the this compound scaffold is a key strategy to modulate biological activity, potency, and selectivity. The nature and position of these substituents can drastically alter the compound's interaction with its target.

In related heterocyclic scaffolds, such as pyrazole-based inhibitors, phenyl substituents tended to show greater selectivity against p38 MAP kinase compared to quinoline-4-yl moieties. nih.gov This demonstrates that the choice of the appended (hetero)aryl ring system can be used to fine-tune the selectivity profile of an inhibitor series. nih.gov

For thieno[2,3-b]pyridine-2-carboxamides, a close analogue of the furo[2,3-b]pyridines, structure-activity relationship studies revealed that the substitution pattern on an N-phenyl ring significantly influenced inhibitory activity against the FOXM1 transcription factor. nih.gov Specifically, compounds bearing a cyano (-CN) group, an electron-withdrawing substituent, showed a marked decrease in FOXM1 expression, whereas other substituents did not have the same effect. nih.gov Molecular docking studies suggested that the altered electron density of the phenyl ring forces a different binding orientation, leading to key interactions with residues Val296 and Leu289 in the DNA-binding domain. nih.gov

Similarly, in a series of pyridine-3-carboxamide (B1143946) analogs, the types and positions of substituents on the aromatic rings were found to strongly influence their biological activity against the bacterial pathogen Ralstonia solanacearum. nih.gov

Interactive Data Table: Effect of Phenyl Ring Substituents on FOXM1 Inhibition (Thieno[2,3-b]pyridine Analogues)

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Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is crucial for its biological activity, as it dictates how well the molecule fits into the binding site of its target protein. For pyridine (B92270) carboxamide derivatives, the conformation can be influenced by factors such as intramolecular hydrogen bonds. mdpi.com In some pyridine carboxamides, a planar conformation is preferred due to stabilization by an intramolecular hydrogen bond between the amide group and the pyridine ring nitrogen. mdpi.com

In a broader context of dicarboxamide derivatives of pyridine and furan (B31954), crystallographic studies have identified various conformations, including planar, semi-skew, and skew, which arise from the rotation of the carboxamide groups relative to the central heterocyclic ring. mdpi.com These conformational preferences are often adopted to avoid steric clashes between atoms. mdpi.com

Computational studies on C-nucleoside analogues of tiazofurin (B1684497) have shown a direct correlation between molecular conformation and biological activity. nih.gov It was found that activity required an energetically favorable conformer where the glycosidic bond torsion angle (χ) was around 0 degrees. nih.gov Furthermore, more constrained (less flexible) compounds within this optimal conformation were more active. nih.gov This principle suggests that for this compound analogues, locking the molecule into a bioactive conformation through structural modifications could be a viable strategy for enhancing potency.

Comparison of Positional Isomers and Related Furo-Pyridines on Biological Profiles

The arrangement of the furan and pyridine rings, as well as the position of the carboxamide substituent, can have a profound impact on the biological profile of the molecule. Comparing positional isomers and related heterocyclic cores provides valuable SAR data.

The furo[3,2-b]pyridine (B1253681) core, a positional isomer of the furo[2,3-b]pyridine scaffold, has been identified as a privileged structure for developing highly selective inhibitors of cdc-like kinases (CLKs). nih.govmedchemexpress.com This indicates that different isomeric arrangements of the furopyridine core can be exploited to target different biological pathways or achieve different selectivity profiles.

Studies on related thieno-pyrimidine systems provide a compelling example of isomeric effects. When the thieno[3,2-d]pyrimidine-6-carboxamide core of a potent sirtuin inhibitor was replaced with its furo[3,2-d]pyrimidine-6-carboxamide analogue (oxygen instead of sulfur), a significant 15- to 40-fold reduction in potency was observed. acs.org Furthermore, within the thienopyridine series, moving the nitrogen atom adjacent to the piperidine (B6355638) substituent to a different position resulted in a 3-4 fold drop in inhibition, while moving the other pyrimidine (B1678525) nitrogen led to a much more dramatic 30- to 63-fold reduction in potency. acs.org

Similarly, a study on positional isomers of N-thienylcarboxamides showed that N-(2-substituted-3-thienyl)carboxamide and N-(4-substituted-3-thienyl)carboxamide had comparable fungicidal activity to their phenyl analogue, indicating they are effective bioisosteres. nih.gov However, the N-(3-substituted-2-thienyl)carboxamide isomer exhibited significantly lower activity. nih.gov These findings underscore that even subtle changes in the relative positions of heteroatoms and substituents can lead to substantial differences in biological activity.

Interactive Data Table: Potency Comparison of Sirtuin Inhibitor Isomers and Analogues

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Pre Clinical Biological Activities and Mechanistic Investigations of Furo 2,3 B Pyridine 6 Carboxamide and Its Analogues

Anticancer and Antiproliferative Research

Compounds built upon the furo[2,3-b]pyridine (B1315467) framework have demonstrated notable antiproliferative and cytotoxic effects across a range of cancer cell lines, underscoring their potential as anticancer agents. researchgate.net

In vitro Cytotoxicity against Cancer Cell Lines (e.g., A549, HCT116, PACA2, MCF7, HeLa, Breast Cancer)

Derivatives of the furo[2,3-b]pyridine class have been systematically evaluated for their cytotoxic potential against a panel of human cancer cell lines. Research has shown that these compounds exhibit a range of activities, with specific analogues demonstrating potent inhibition of cancer cell growth.

For instance, a series of newly synthesized nicotinonitrile and furo[2,3-b]pyridine derivatives bearing a thiophene (B33073) substituent were tested for their cytotoxic effects. The in vitro evaluation against HeLa (cervical), DU145 (prostate), HepG2 (liver), MDA-MB-231 (triple-negative breast cancer), and MCF7 (ER-positive breast cancer) cell lines revealed that certain compounds exhibited promising cytotoxicity with IC50 values below 20 µM. google.com Notably, compounds 2d and 3e from this study showed high selectivity for tumor cells over normal human fibroblasts. google.com Another study highlighted that 3-amino-furo[2,3-b]pyridine-2-carboxamide derivatives showed selective and promising inhibitory activity against the MCF7 breast cancer cell line. researchgate.net

In studies involving other cancer types, furo[2,3-b]pyridine analogues have also shown significant activity. The cytotoxicity of certain derivatives was assessed against A549 (lung carcinoma), HCT116 (colon carcinoma), and PACA2 (pancreatic carcinoma) cell lines, with doxorubicin (B1662922) used as a reference. researchgate.net The results indicated that specific nicotinonitrile precursors to furo[2,3-b]pyridines were particularly effective against the A549 lung cancer cell line. researchgate.net

Interactive Table: Cytotoxicity of Furo[2,3-b]pyridine Analogues

The table below summarizes the cytotoxic activity (IC50 in µM) of selected furo[2,3-b]pyridine analogues against various cancer cell lines. Note that data is often for analogues and not the specific parent compound.

Compound TypeA549 (Lung)HCT116 (Colon)PACA2 (Pancreatic)MCF7 (Breast)HeLa (Cervical)
Nicotinonitrile derivatives (2d, 2f)< 20 ---< 20
Furo[2,3-b]pyridine derivatives (3b, 3c, 3e, 3f)---< 20 < 20

Data sourced from studies on nicotinonitrile and furo[2,3-b]pyridine derivatives. researchgate.netgoogle.com The "-" indicates that specific data for that cell line was not provided in the cited sources.

Enzyme Inhibition Mechanisms

The anticancer effects of furo[2,3-b]pyridine derivatives are believed to be mediated through the inhibition of various key enzymes involved in cancer cell proliferation, survival, and DNA repair.

The furo[2,3-b]pyridine scaffold is considered an isostere of azaindole, a known "hinge-binding" template for kinase inhibitors. google.com This structural similarity allows these compounds to target the ATP-binding site of various protein kinases, which are crucial regulators of cellular processes often deregulated in cancer. google.com

Analogous fused heterocyclic systems like furo[2,3-d]pyrimidines have been extensively studied as kinase inhibitors. For example, certain furo[2,3-d]pyrimidine (B11772683) derivatives have been identified as potent dual inhibitors of PI3K and AKT, key components of a major signaling pathway that promotes cell survival and proliferation in cancer. d-nb.info One such derivative, compound 10b , demonstrated significant inhibitory activity against PI3Kα/β and AKT enzymes with IC50 values in the nanomolar range. d-nb.info Furthermore, related pyrrolo[2,3-d]pyrimidines are recognized as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. google.com Furan-based compounds, in general, have shown promise as EGFR tyrosine kinase inhibitors. google.com Given the structural similarities, it is plausible that furo[2,3-b]pyridine-6-carboxamide and its analogues could exert their anticancer effects through the inhibition of EGFR, AKT, and other protein kinases.

Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are critical enzymes in the folate pathway, essential for the synthesis of nucleotides and, consequently, DNA replication. probes-drugs.org Inhibition of these enzymes blocks DNA synthesis and leads to cell death, making them established targets for anticancer drugs.

Research on structurally related fused pyrimidine (B1678525) systems provides strong evidence for this mechanism. Novel angularly fused pyrido[3',2':4,5]furo[3,2-d]pyrimidines, which are synthesized from 3-amino-furo[2,3-b]pyridine-2-carboxamide precursors, have been specifically tested for their interaction with DHFR and TS. These studies suggest that the furo[2,3-b]pyridine scaffold, when integrated into a larger heterocyclic system, can effectively target these enzymes. Similarly, certain furo[2,3-d]pyrimidine analogues have been designed as dual inhibitors of TS and DHFR. probes-drugs.org These findings support the hypothesis that this compound analogues may function as antifolates, disrupting DNA synthesis in cancer cells.

Phospholipase C (PLC) enzymes are involved in signal transduction pathways that regulate cell motility, a key factor in tumor invasion and metastasis. The isosteric relationship between furo[2,3-b]pyridines and thieno[2,3-b]pyridines allows for mechanistic insights to be drawn from the latter. Studies on thieno[2,3-b]pyridine-2-carboxamides, which are close structural analogues, have identified them as potential inhibitors of phosphoinositide-specific phospholipase C (PI-PLC). Molecular modeling of these compounds has shown that they can bind effectively within the active site of PI-PLC, interacting with key amino acid residues. This suggests that this compound and its derivatives may also modulate PLC activity, thereby interfering with cancer cell invasion and spread.

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that plays a crucial role in removing stalled topoisomerase I (TOP1)-DNA complexes. The inhibition of TDP1 is a promising therapeutic strategy to enhance the efficacy of TOP1-targeting chemotherapy drugs like topotecan. researchgate.net

Extensive research on thieno[2,3-b]pyridines, which are structurally analogous to furo[2,3-b]pyridines, has established this class of compounds as potent TDP1 inhibitors. researchgate.net Studies have demonstrated that these inhibitors can synergize with TOP1 poisons, restoring sensitivity in cancer cells. While these compounds were shown to inhibit TDP1, it is also suggested that they may act on a complex network of DNA repair pathways. Given the close structural and chemical similarities, it is highly probable that this compound and its analogues also function as TDP1 inhibitors, representing a key mechanism for their anticancer activity, particularly in combination therapies. researchgate.net

Tubulin Interaction (Drawing Analogies from Related Scaffolds)

While direct studies on the tubulin interaction of this compound are not extensively detailed in the available literature, analogies can be drawn from related heterocyclic scaffolds that are known to target tubulin. The furo[2,3-b]pyridine core is considered a versatile pharmacophore in medicinal chemistry. researchgate.net It is recognized as an isostere of 7-azaindole (B17877), a known hinge-binding fragment in many kinase inhibitors. nih.gov This structural similarity suggests that furo[2,3-b]pyridine derivatives could potentially interact with the hinge region of kinases, a mechanism that can influence cellular proliferation.

Some kinase inhibitors achieve their effects by disrupting the microtubule network through tubulin interaction. Although direct evidence for this compound is pending, the broader family of furopyridines has been investigated for its anticancer properties, which often involve targeting fundamental cellular processes like microtubule dynamics. researchgate.netnih.gov

Mechanistic Pathways of Cellular Growth Restriction (Pre-clinical Models)

The furo[2,3-b]pyridine scaffold has been associated with antiproliferative activity against various cancer cell lines. researchgate.net Compounds containing this core are considered potential anticancer agents. researchgate.net The mechanism of cellular growth restriction for analogous compounds often involves the inhibition of critical signaling pathways. For instance, related furo[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of PI3K/AKT, a key pathway in cancer cell proliferation and survival. nih.gov

Furthermore, some pyridine (B92270) carboxamide derivatives have been shown to induce autophagy in cancer cells, leading to growth inhibition. nih.govresearchgate.net The specific pathways targeted by this compound itself require further elucidation, but the existing data on related structures suggest that interference with kinase signaling and induction of programmed cell death or autophagy are plausible mechanisms.

Antimicrobial Research

Efficacy Against Various Microorganisms

The furo[2,3-b]pyridine scaffold has demonstrated notable antimicrobial properties. researchgate.net Derivatives of this heterocyclic system have shown efficacy against a range of microorganisms. nih.gov For example, certain fused furo[2,3-b]pyridines have exhibited antimicrobial activities. researchgate.net

Specifically, pyridine-2,6-carboxamide derivatives, which share a core structural element, have been synthesized and screened for their bactericidal and fungicidal activities. Many of these compounds displayed significant antimicrobial effects, comparable to standard antibiotic drugs like streptomycin (B1217042) and fusidic acid. mdpi.com The antimicrobial spectrum of furo[2,3-b]pyridine derivatives can be broad, with some compounds showing inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net

Compound TypeTested MicroorganismsObserved ActivityReference
Pyridine-2,6-bis-carboxamide Schiff's basesBacteria and FungiSignificant antimicrobial activity, comparable to streptomycin and fusidic acid. mdpi.com
Annulated Furo[3'',2'':6',7']Chromeno[3',4':4,5]Furo[3,2-b]PyridinesFungal strains, S. aureus, B. typhimurium, E. coliHigh inhibition against fungal strains; some compounds showed good inhibitory effects against all tested microorganisms. researchgate.net
Nicotinic acid benzylidene hydrazide derivativesS. aureus, B. subtilis, E. coli, C. albicans, A. nigerCompounds with nitro and dimethoxy substituents were most active, some comparable to fluconazole (B54011) and norfloxacin. nih.gov
2,4-Disubstituted pyridine derivativesIntracellular and biofilm-forming M. tuberculosisSignificant bactericidal activity. frontiersin.org

Activity Against Multidrug-Resistant Mycobacterium tuberculosis

A significant area of research for the furo[2,3-b]pyridine core has been its potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. nih.gov A library of furopyridines was screened, leading to the identification of a selective and bioactive compound effective against different drug-resistant strains of M. tuberculosis. nih.gov

The pyridine carboxamide scaffold, in general, has been a focus of anti-tuberculosis drug discovery. nih.gov A pyridine carboxamide derivative, MMV687254, was identified as a promising hit against M. tuberculosis. nih.gov This compound was found to be a prodrug that requires activation by the mycobacterial amidase AmiC. nih.govresearchgate.net Furthermore, this class of compounds has demonstrated efficacy against clinical drug-resistant strains of M. tuberculosis and in mouse models of infection. nih.govresearchgate.netcuni.cz The mechanism of action for some of these compounds involves inducing autophagy in macrophages infected with M. tuberculosis. nih.govresearchgate.net This highlights the potential of the this compound scaffold in the development of new treatments for tuberculosis. nih.gov

Anti-inflammatory Research (In vitro and Pre-clinical in vivo Models)

The anti-inflammatory potential of compounds containing the pyridine carboxamide moiety has been investigated. nih.gov In vitro studies on pyridine carbothioamide analogs demonstrated significant anti-inflammatory activity, with IC50 values ranging from 10.25 µM to 23.15 µM. nih.gov In vivo studies using a Complete Freund's Adjuvant-induced inflammatory model corroborated these findings, showing a significant reduction in paw size in animal models. nih.gov

While direct studies on this compound are limited, related structures have shown promise. For example, a novel pyrimidine derivative demonstrated anti-inflammatory activity in both lipopolysaccharide (LPS)-induced RAW 264.7 cells and a TPA-induced skin inflammation mouse model. nih.gov This compound was found to reduce the production of nitric oxide and the expression of inflammatory markers like COX-2 and iNOS. nih.gov These findings suggest that the broader class of pyridine-containing heterocycles, including furo[2,3-b]pyridines, represents a promising area for the discovery of new anti-inflammatory agents. nih.gov

Antioxidant Research (e.g., DPPH Scavenging Activity)

Compounds containing the furo[2,3-b]pyridine scaffold have been reported to possess antioxidant effects. researchgate.net The antioxidant capacity of a series of furo[2,3-b]pyridine derivatives was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.net

The study revealed that these compounds exhibited significant radical scavenging activity, which increased over time. researchgate.net Specifically, compounds 3b, 3f, and 3j showed the highest radical scavenging activity percentages of 86.1%, 85.5%, and 90.1%, respectively, after 24 hours at a concentration of 4.0 mg/mL. researchgate.net The DPPH assay is a widely used, simple, and rapid method for evaluating the antioxidant capacity of various compounds. nih.gov The ability of furo[2,3-b]pyridine derivatives to scavenge free radicals suggests their potential role in mitigating oxidative stress-related conditions.

CompoundConcentrationTime IntervalDPPH Radical Scavenging Activity (%)Reference
Furo[2,3-b]pyridine derivative 3b4.0 mg/mL24 hours86.1 researchgate.net
Furo[2,3-b]pyridine derivative 3f4.0 mg/mL24 hours85.5 researchgate.net
Furo[2,3-b]pyridine derivative 3j4.0 mg/mL24 hours90.1 researchgate.net

Neuropharmacological Investigations

Analogues of this compound have been the subject of significant investigation for their potential to modulate central nervous system targets, revealing a complex profile of activities at key neuronal receptors.

The potential for neuroprotection by this class of compounds is intrinsically linked to their activity at specific neuronal receptors. Activation of the alpha 7 nicotinic acetylcholine (B1216132) receptor (α7nAchR) is well-studied for its neuroprotective role. nih.gov The body's own signaling molecule, acetylcholine, and other agonists that activate α7nAChR can trigger anti-inflammatory and immune-modulating responses that are beneficial in models of critical illness and neuropathological conditions. nih.gov Since certain furopyridine analogues function as α7nAChR agonists, they are being investigated for this therapeutic potential.

The role of these compounds at the cannabinoid-1 receptor (CB1R) presents a more complex picture regarding neuroprotection. The endocannabinoid system is a known regulator of neuronal health, and activating CB1 receptors has shown neuroprotective effects against oxidative stress and in models of retinal degeneration. nih.govwikipedia.org However, this compound analogues are primarily identified as inverse agonists of this receptor. In one in-vitro model of Huntington's disease, the CB1R inverse agonist SR141716A was found to exacerbate cell death, whereas agonists were protective. nih.gov This suggests that the neuroprotective effects of modulating the CB1R are pathway-specific, and the inverse agonist action of the furo[2,3-b]pyridine scaffold requires careful consideration in the context of neurodegenerative diseases.

Research has pinpointed specific neuronal receptors where furo[2,3-b]pyridine-based molecules exert significant influence. These interactions are central to their observed pharmacological effects.

A primary and well-documented activity of this scaffold is its role as a cannabinoid-1 receptor (CB1R) inverse agonist. Inverse agonists bind to the same receptor as an agonist but produce the opposite pharmacological response. The furo[2,3-b]pyridine core has been systematically used to develop potent and orally active modulators of the CB1R. nih.gov These compounds have been shown to effectively reduce food intake in pre-clinical models, an effect mediated through their CB1R inverse agonism. nih.govnih.gov Structure-activity relationship (SAR) studies have led to the optimization of these molecules, such as N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596), a highly selective CB1R inverse agonist. nih.gov In functional assays, these compounds demonstrate their inverse agonist properties by decreasing the baseline coupling of CB1 receptors to their associated G-proteins. wikipedia.org

In addition to their effects on the cannabinoid system, furopyridine analogues have been identified as potent agonists of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). nih.govwikipedia.org The α7 nAChR is a ligand-gated ion channel that plays a critical role in cognitive processes like learning and memory. One such analogue, N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (a close structural isomer), was identified as a potent and selective α7 agonist with excellent brain penetration. nih.gov Another example is (20 R)-spiro-[1-azabicyclo[2.2.2]octane-3,20 (30 H)-furo[2,3-b]pyridine] d-tartrate (AZD0328), which is also recognized as an α7-selective agonist. wikipedia.org Agonism at this receptor is a key strategy being explored for potential therapeutic intervention in cognitive deficits. nih.gov

The modulation of the CB1 receptor, a classic G-protein coupled receptor (GPCR), is a primary example of this scaffold's activity. wikipedia.org The endocannabinoid system involves two main GPCRs, CB1 and CB2, which are integral to regulating numerous physiological functions. wikipedia.org

Drawing analogies from closely related chemical scaffolds reveals a broader potential for GPCR modulation. For instance, the thieno[3,2-b]pyridine (B153574) core, a sulfur-containing isostere of the furopyridine scaffold, has been used to develop potent negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). youtube.com mGlu5 is another critical GPCR involved in excitatory neurotransmission. youtube.com Furthermore, the isomeric furo[3,2-b]pyridine (B1253681) scaffold has been found to yield potent modulators of the Hedgehog signaling pathway, which relies on the GPCR 'Smoothened' (SMO). nih.gov These findings suggest that the broader furopyridine chemical space is a fertile ground for discovering modulators of various GPCRs beyond the CB1 receptor.

Modulation of Neuronal Receptors

Enzyme Activity Modulation Beyond Primary Targets

Beyond their interaction with neuronal receptors, furopyridine scaffolds have been investigated for their ability to inhibit key cellular enzymes, highlighting their potential in other therapeutic areas. The furo[2,3-b]pyridine core is considered an isostere of 7-azaindole, a well-known "hinge-binding" fragment used in the design of protein kinase inhibitors. This has spurred interest in its use as a template for developing new kinase-targeted drugs. nih.gov

Investigations into the isomeric furo[3,2-b]pyridine core have led to the discovery of highly potent and selective inhibitors of cdc-like kinases (CLKs). nih.gov Furthermore, studies on thieno[3,2-d]pyrimidine-6-carboxamides, which are structurally related, have identified potent pan-inhibitors of sirtuin enzymes (SIRT1, SIRT2, and SIRT3). When the thieno[3,2-d]pyrimidine (B1254671) core in these inhibitors was replaced with a furo[3,2-d]pyrimidine, a reduction in potency was observed, but the activity confirmed that the scaffold is recognized by these enzyme active sites. nih.gov

Computational and in Silico Research on Furo 2,3 B Pyridine 6 Carboxamide

Molecular Docking Studies for Receptor Binding Affinity and Ligand-Target Interactions

Molecular docking simulations are crucial in predicting the binding orientation and affinity of a ligand to its target protein. For derivatives of the furo[2,3-b]pyridine (B1315467) scaffold, these studies have been instrumental in understanding their potential as kinase inhibitors. The furo[2,3-b]pyridine core is recognized as an isosteric replacement for the 7-azaindole (B17877) scaffold, a common hinge-binding motif in kinase inhibitors. nih.gov This is attributed to its unique structure, which combines an electron-rich furan (B31954) ring with an electron-deficient pyridine (B92270) ring. nih.govresearchgate.net

Docking studies have shown that modifications to the hydrogen bond interactions between a furo[2,3-b]pyridine-based inhibitor and the enzyme's hinge region can significantly enhance selectivity without compromising potency. nih.gov For instance, in the context of PI3K/AKT dual inhibitors, a novel furo[2,3-d]pyrimidine (B11772683) derivative demonstrated an improved binding pattern with key amino acids in the PI3K and AKT-1 binding sites. nih.gov This highlights the importance of the furo[2,3-b]pyridine core in establishing crucial interactions within the active site of target proteins. nih.gov

Table 1: Molecular Docking and Interaction Data

Compound/Derivative Target Protein Key Interactions Predicted Affinity/Score
Furo[2,3-d]pyrimidine derivative (10b) PI3K Interaction with key amino acids in the binding site. Docking Energy: -7.1834 kcal/mol
Furo[2,3-d]pyrimidine derivative (10b) AKT-1 Improved binding pattern. Not specified
Furan[3,2-c] pyridine derivative (4c) METAP2 Hydrogen bonds with Arg149, Arg144, and Lys155. Not specified

Quantum Chemical Calculations: DFT Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. These calculations provide valuable information about the geometry, stability, and reactivity of compounds like Furo[2,3-b]pyridine-6-carboxamide.

Highest Occupied Molecular Orbital–Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. scirp.orgnih.gov

For related heterocyclic systems, DFT calculations have shown that the HOMO-LUMO gap can explain charge transfer interactions within the molecule, which are often responsible for its biological activity. scirp.org In a study of a 3-bromo-2-hydroxypyridine, the HOMO-LUMO energy gap was calculated to be -6.785 eV, indicating a high probability of π → π* proton transition and significant chemical reactivity. mdpi.com The analysis of furo[2,3-b]pyridine derivatives reveals that the combination of the electron-rich furan and electron-deficient pyridine rings influences the frontier molecular orbitals. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are also employed to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for confirming the structure of newly synthesized compounds. For instance, in the characterization of furo[2,3-b]pyridine-6-carbonitrile (B63673), ¹H NMR spectroscopy showed aromatic protons as doublets between δ 7.8–8.2 ppm. The correlation between experimental and DFT-calculated NMR data helps in the unambiguous assignment of signals and structural elucidation. mdpi.com

Determination of Optimized Geometries and Electronic Properties

Table 2: DFT Calculated Properties

Property Value/Observation Method
HOMO-LUMO Energy Gap (3-bromo-2-hydroxypyridine) -6.785 eV B3LYP/6-311++G(d,p) mdpi.com
¹H NMR Chemical Shifts (Furo[2,3-b]pyridine-6-carbonitrile) Aromatic protons: δ 7.8–8.2 ppm (d) Experimental

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction of Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds. For a series of furan-3-carboxamides, QSAR investigations were conducted to establish a correlation between various physicochemical parameters and their antimicrobial activity. nih.gov This approach allows for the rational design of more potent analogs by identifying the key structural features that contribute to the desired biological effect. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Binding Site Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic interactions of a ligand-protein complex over time. nih.gov These simulations are essential for understanding the stability of the binding and the flexibility of both the ligand and the target's binding site.

In a study of novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors, a 200 ns MD simulation was performed. nih.gov The root-mean-square deviation (RMSD) profiles showed that the lead compound exhibited higher stability within the AKT1 active site compared to the PI3K active site. nih.gov MD simulations can also be used to construct a free-energy landscape (FEL), which provides a thermodynamic perspective on the binding process and can reveal the most stable conformations of the complex. nih.govchemrxiv.org These simulations are crucial for validating the results of molecular docking and for gaining a deeper understanding of the ligand-receptor interactions at an atomic level. nih.gov

Future Research Directions and Translational Perspectives for Furo 2,3 B Pyridine 6 Carboxamide

Elucidation of Undiscovered Molecular Targets and Mechanisms of Action

While preliminary research has associated the furo[2,3-b]pyridine (B1315467) core with the inhibition of several protein kinases and other enzymes, the complete molecular target profile of Furo[2,3-b]pyridine-6-carboxamide remains to be fully elucidated. The structural motif is a known hinge-binder, suggesting a propensity to interact with the ATP-binding sites of kinases. mdpi.com Future investigations should therefore prioritize comprehensive screening against the human kinome to identify novel and potent targets.

Initial studies on related compounds have pointed towards the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in innate immunity and inflammatory signaling. researchgate.netnih.govresearchgate.net This suggests a potential mechanism of action in inflammatory and autoimmune diseases. researchgate.netnih.gov Furthermore, the furo[2,3-b]pyridine scaffold has been explored for the inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cancer cell proliferation and metastasis. nih.gov Other potential targets for this class of compounds include Pim kinases, which are involved in cell proliferation and survival, and histone deacetylases (HDACs), which play a role in epigenetic regulation. The exploration of these and other potential targets will be crucial in defining the full therapeutic landscape of this compound.

Strategies for Overcoming Research Hurdles (e.g., Cell Permeability, Off-Target Effects)

A significant hurdle in the development of furo[2,3-b]pyridine-based therapeutics is optimizing their pharmacokinetic properties, including cell permeability and metabolic stability. For instance, studies on dihydrofuro[2,3-b]pyridine derivatives as IRAK4 inhibitors have highlighted challenges with high clearance and poor oral bioavailability. researchgate.netnih.gov Strategies to overcome these limitations could involve structural modifications aimed at improving the lipophilic ligand efficiency (LLE). researchgate.netnih.gov This might include the introduction of specific functional groups that enhance membrane transport without compromising target engagement.

Addressing off-target effects is another critical aspect. The promiscuous nature of some kinase inhibitors, stemming from the conserved structure of the ATP-binding pocket, can lead to unwanted side effects. Future research should focus on structure-based drug design to enhance selectivity. High-throughput screening followed by detailed structure-activity relationship (SAR) studies will be instrumental in identifying analogues with a cleaner off-target profile. Computational modeling can also aid in predicting potential off-target interactions and guiding the design of more selective compounds.

Integration of this compound into Advanced Chemical Biology Tool Development

The this compound scaffold holds promise for the development of sophisticated chemical biology tools to probe cellular signaling pathways. Its core structure can be functionalized with various tags, such as fluorophores or biotin, to create chemical probes for use in target identification and validation studies. These probes could be employed in techniques like affinity chromatography or fluorescence microscopy to visualize target localization and interaction partners within the cell.

Furthermore, the development of photo-crosslinkable derivatives could enable the covalent labeling of target proteins, facilitating their isolation and identification by mass spectrometry. The creation of such tools would not only advance our understanding of the specific mechanisms of action of this compound but also contribute to the broader field of chemical biology by providing new reagents to dissect complex biological processes. The synthesis of 3-amino-furo[2,3-b]pyridine-2-carboxamides as novel fluorescent compounds demonstrates the potential of this scaffold in developing such tools.

Exploration of Novel Therapeutic Areas and Disease Indications

The known and potential molecular targets of this compound suggest a broad range of therapeutic possibilities beyond the initially explored areas. While cancer and inflammatory diseases are prominent areas of investigation, the roles of its potential targets in other pathologies warrant exploration.

For example, the involvement of certain kinases in neurodegenerative processes suggests that this compound derivatives could be investigated for conditions like Alzheimer's or Parkinson's disease. The potential for these compounds to act as inverse agonists of the cannabinoid receptor (CB1R) also opens up avenues for treating metabolic disorders and other conditions. researchgate.net A systematic approach, combining target-based screening with phenotypic screening in various disease models, will be essential to uncover the full therapeutic potential of this compound class.

Development of Next-Generation Analogues with Enhanced Selectivity and Potency

The development of next-generation analogues of this compound will be driven by the need for enhanced selectivity and potency. Structure-activity relationship (SAR) studies will be central to this effort, guiding the rational design of new derivatives. A concise 4-step synthesis of furo[2,3-b]pyridines with handles for chemoselective cross-coupling reactions has been described, which should facilitate the generation of diverse libraries for SAR studies. mdpi.com

Recent research on dihydrofuro[2,3-b]pyridine derivatives as IRAK4 inhibitors has demonstrated that structural modifications can lead to significant improvements in potency. researchgate.netnih.gov For example, a screening hit with an IC50 of 243 nM was improved to a compound with an IC50 of 6.2 nM through structural modifications. researchgate.netnih.gov Further optimization led to a compound that maintained excellent biochemical potency (IC50 = 7.3 nM) while also showing significantly improved clearance and oral bioavailability. researchgate.netnih.gov These findings underscore the potential to fine-tune the properties of the furo[2,3-b]pyridine scaffold to produce highly potent and selective drug candidates.

Compound ClassInitial Potency (IC50)Optimized Potency (IC50)Key ImprovementRef
Dihydrofuro[2,3-b]pyridine IRAK4 inhibitors243 nM6.2 nMImproved Potency researchgate.netnih.gov
Dihydrofuro[2,3-b]pyridine IRAK4 inhibitors6.2 nM7.3 nMImproved Pharmacokinetics researchgate.netnih.gov

Table 1: Potency and Pharmacokinetic Improvements in Furo[2,3-b]pyridine Derivatives

Q & A

Q. What synthetic strategies are effective for constructing the furo[2,3-b]pyridine core in carboxamide derivatives?

The synthesis of the furo[2,3-b]pyridine scaffold often involves cyclization reactions or functional group transformations. For example, ethyl 5-aminofuro[2,3-c]pyridazine-6-carboxylate derivatives can be synthesized via condensation of hydrazine derivatives with diketones, followed by cyclization under acidic conditions . In the case of furo[2,3-b]pyridin-6-one derivatives, reduction challenges may arise due to the stability of the lactone ring. A workaround involves sequential substitution: replacing the hydroxyl group with chlorine, then introducing a hydrazino group before hydrogenation to yield 4-methylfuro[2,3-b]pyridine . Key considerations include solvent choice (e.g., acetic acid with HCl improves yields over concentrated H2SO4) and temperature control to avoid side reactions.

Q. How can researchers validate the structural identity of furo[2,3-b]pyridine-6-carboxamide analogs?

Structural confirmation requires a combination of spectroscopic and analytical techniques:

  • NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra for characteristic signals, such as aromatic protons in the pyridine ring (δ 7.5–9.0 ppm) and carboxamide carbonyl peaks (δ ~165–170 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of the fused-ring system and substituent orientation, as demonstrated in related pyrazolo[3,4-b]pyridine structures .

Q. What in vitro assays are suitable for evaluating 5-HT4 receptor affinity of this compound derivatives?

CHO (Chinese Hamster Ovary) cell lines stably expressing human 5-HT4 receptors coupled to a reporter gene (e.g., luciferase) are widely used. Agonist activity can be quantified via cAMP accumulation assays, while antagonist effects are tested by inhibition of serotonin-induced responses. Potency is reported as EC50 or IC50 values. For example, pyrrolo[2,3-b]pyridine-6-carboxamide derivatives showed nanomolar affinities in such systems, highlighting the importance of substituent optimization on the carboxamide group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the selectivity of furo[2,3-b]pyridine-6-carboxamides for 5-HT4 over off-target receptors?

SAR strategies include:

  • Substituent Modulation : Introducing electron-withdrawing groups (e.g., Cl, CF3) on the pyridine ring enhances receptor binding .
  • Side Chain Engineering : Alkyl or aryl groups on the carboxamide nitrogen influence lipophilicity and steric interactions. For instance, cyclopropyl or piperidinyl groups improved selectivity in related pyrrolo[2,3-b]pyridine analogs .
  • Functional Assays : Compare binding affinities across receptor subtypes (e.g., 5-HT3, 5-HT7) to identify selective candidates.

Q. How should researchers address discrepancies in potency data across different cellular assays?

Contradictions may arise from variations in assay conditions:

  • Cell Line Differences : CHO vs. HEK293 cells may express varying levels of G-proteins or receptor isoforms. Validate findings using orthogonal assays (e.g., radioligand binding).
  • Receptor Density : Overexpression in stable lines can amplify signals, masking subtle potency differences. Titrate receptor expression levels to physiological ranges.
  • Buffer Composition : Ionic strength and pH affect ligand-receptor interactions. Standardize assay buffers across studies .

Q. What safety precautions are critical when handling reactive intermediates in this compound synthesis?

  • Hazard Identification : Intermediates like halogenated pyridines (e.g., 6-bromo-3-fluoro derivatives) may release toxic gases (e.g., HBr) under heat .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal : Neutralize acidic byproducts before disposal and adhere to institutional guidelines for halogenated waste .

Q. How can computational methods aid in designing this compound derivatives with improved pharmacokinetic properties?

  • Molecular Docking : Predict binding poses to 5-HT4 receptors using homology models based on crystallized GPCR structures.
  • ADMET Prediction : Tools like SwissADME estimate solubility, metabolic stability, and blood-brain barrier penetration. For example, reducing logP values (<3) via polar substituents may enhance aqueous solubility .
  • Quantum Mechanics (QM) : Calculate electron density maps to optimize substituent electronic effects on receptor activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.